molecular formula C8H6BrNS B6282218 5-bromo-6-methyl-1,3-benzothiazole CAS No. 1345118-22-0

5-bromo-6-methyl-1,3-benzothiazole

Cat. No. B6282218
CAS RN: 1345118-22-0
M. Wt: 228.1
InChI Key:
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Description

“5-bromo-6-methyl-1,3-benzothiazole” is a type of benzothiazole derivative . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular formula of “5-bromo-6-methyl-1,3-benzothiazole” is C8H6BrNOS . The structure of benzothiazole derivatives can be analyzed using UV, IR, and 1H-NMR spectra .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with aromatic aldehydes in the presence of ethanol to give benzothiazole-based N,O-acetals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-6-methyl-1,3-benzothiazole” include a melting point of 79°C and a boiling point of 170 °C / 10mmHg . Its density is predicted to be 1.644±0.06 g/cm3 .

Mechanism of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Safety and Hazards

When handling “5-bromo-6-methyl-1,3-benzothiazole”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications. The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-6-methyl-1,3-benzothiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-aminobenzenethiol", "methyl bromide", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "potassium iodide" ], "Reaction": [ "Step 1: 2-aminobenzenethiol is reacted with methyl bromide in the presence of sodium hydroxide to form 2-methylthioaniline.", "Step 2: 2-methylthioaniline is then reacted with acetic acid and sulfuric acid to form 5-methyl-1,3-benzothiazole.", "Step 3: 5-methyl-1,3-benzothiazole is then reacted with sodium nitrite and copper(I) bromide to form 5-bromo-6-methyl-1,3-benzothiazole.", "Step 4: The final step involves the reaction of 5-bromo-6-methyl-1,3-benzothiazole with potassium iodide to form the desired product." ] }

CAS RN

1345118-22-0

Product Name

5-bromo-6-methyl-1,3-benzothiazole

Molecular Formula

C8H6BrNS

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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